2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15993188
InChI: InChI=1S/C10H9N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2H2,1H3
SMILES:
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15993188

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile -

Specification

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
IUPAC Name 2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Standard InChI InChI=1S/C10H9N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2H2,1H3
Standard InChI Key MNVTUMBPMWETQW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=C(N2C=C1)CC#N

Introduction

Structural and Molecular Characteristics

The molecular framework of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl group at the 7-position and the acetonitrile moiety at the 3-position introduce steric and electronic modifications that influence reactivity and biological interactions.

Molecular Formula and Weight

Based on analogous compounds such as 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (C₁₀H₉N₃, MW: 171.2 g/mol) and IMIDAZO[1,2-A]PYRIDIN-3-YL-ACETONITRILE (C₉H₇N₃, MW: 157.17 g/mol) , the molecular formula of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is inferred to be C₁₀H₉N₃ with a molecular weight of 171.2 g/mol.

Spectroscopic and Computational Data

While experimental spectral data for this compound is unavailable, computational models predict key features:

  • IR Spectroscopy: Strong absorption bands near 2240 cm⁻¹ (C≡N stretch) and 2900–3100 cm⁻¹ (aromatic C-H stretches).

  • NMR: Expected singlet for the methyl group (δ ~2.5 ppm) and multiplet patterns for aromatic protons (δ ~7.0–8.5 ppm) .

Table 1: Comparative Structural Properties of Imidazo[1,2-a]pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
IMIDAZO[1,2-A]PYRIDIN-3-YL-ACETONITRILE17744-98-8C₉H₇N₃157.17
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile1216270-80-2C₁₀H₉N₃171.2
2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile577777-13-0C₉H₈N₄172.19

Synthesis and Reaction Pathways

The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can be extrapolated from methods used for related imidazo[1,2-a]pyridine derivatives.

Two-Step Alkylation-Cyanation

A common strategy involves:

  • Quaternization: Reacting 1-(7-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine with dimethyl sulfate in tetrahydrofuran under reflux to form a quaternary ammonium salt .

  • Nucleophilic Substitution: Treating the intermediate with sodium cyanide in aqueous conditions to introduce the acetonitrile group . This method yields approximately 5.1% for analogous compounds .

Three-Component Aza-Friedel–Crafts Reaction

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the nitrile group .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 150–170°C, suggesting comparable thermal stability for this derivative.

CompoundTarget/ActivityIC₅₀/EC₅₀
ZolpidemGABA_A receptor agonist15 nM (α1-subunit)
C3-Alkylated derivatives Antiproliferative (MCF-7)12–15 µM
N-(Imidazo[1,2-a]pyridin-3-yl)acetamideHDAC inhibition8.2 µM

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the 3-position enables targeting of ATP-binding pockets .

  • PET Tracers: The nitrile group can be radiolabeled with ¹¹C or ¹⁸F for imaging applications.

Material Science

Conjugated imidazo[1,2-a]pyridines exhibit luminescent properties, suggesting uses in organic light-emitting diodes (OLEDs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator